An In-depth Technical Guide to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive analysis of the novel chemical entity 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. As direct experimental data for this compound is not available in current literature, this document leverages established principles of medicinal and synthetic chemistry to project its chemical structure, properties, and a viable synthetic route. By examining structurally related analogs, we further hypothesize its potential biological activities and applications in drug discovery, offering valuable insights for researchers and scientists in the field. This guide is structured to be a self-validating resource, explaining the scientific rationale behind each proposed protocol and prediction.
Introduction and Rationale
The intersection of pyridine and pyrimidine scaffolds has yielded a multitude of compounds with significant pharmacological activity. The pyrimidine ring, in particular, is a cornerstone of many therapeutic agents, recognized for its ability to mimic purine bases and interact with a wide range of biological targets, most notably protein kinases. The introduction of a 2-fluoropyridine moiety is a strategic design choice aimed at modulating the physicochemical properties of the molecule. The highly electronegative fluorine atom can influence the pKa of the pyridine nitrogen, alter lipophilicity, and introduce a potential site for hydrogen bonding, all of which can profoundly impact a compound's pharmacokinetic profile and target engagement.
This guide focuses on the specific, and likely novel, compound 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine . We will deconstruct its architecture to propose a robust synthesis, predict its key properties, and build a hypothesis for its therapeutic potential, grounded in the established pharmacology of its core components.
Chemical Identity and Predicted Physicochemical Properties
The name 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine defines a precise molecular architecture. The core is an N-methylpyrimidin-4-amine, which is substituted at the 6-position with a 2-fluoropyridin-3-yl group.
Caption: Chemical Structure of the Topic Compound.
Based on this structure, we can predict its core physicochemical properties, which are crucial for assessing its drug-likeness.
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C₁₀H₉FN₄ | Derived from chemical structure. |
| Molecular Weight | 204.21 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~1.8 - 2.5 | Estimated based on similar fluorinated pyridine-pyrimidine structures. The fluorine atom increases lipophilicity, while the amine and ring nitrogens decrease it. |
| Hydrogen Bond Donors | 1 | The N-H of the methylamine group. |
| Hydrogen Bond Acceptors | 4 | The three ring nitrogens and the fluorine atom. |
| pKa (most basic) | ~4.0 - 5.0 | The pyrimidine ring nitrogens are weakly basic. The N-methylamino group's basicity is reduced by the electron-withdrawing pyrimidine ring. The pyridine nitrogen's basicity is significantly reduced by the adjacent electron-withdrawing fluorine atom. |
| Aqueous Solubility | Low to Moderate | The planar aromatic structure suggests low solubility, but the hydrogen bond acceptors may provide some aqueous solubility.[1][2][3] |
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most logical and efficient method for constructing the C-C bond between the pyrimidine and pyridine rings is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach offers high functional group tolerance and generally proceeds in good yields. The strategy involves coupling a pyrimidine electrophile with a pyridine-based organoboron nucleophile.
Key Intermediates:
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Electrophile: 6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)[8][9]
-
Nucleophile: 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9)[10][11]
The C-F bond in 2-fluoropyridine is significantly stronger than the C-Cl bond and is generally unreactive under typical Suzuki coupling conditions, ensuring that the boronic acid acts as the nucleophilic partner as intended.[4]
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
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Vessel Preparation: To an oven-dried Schlenk tube, add 6-Chloro-N-methylpyrimidin-4-amine (1.0 equiv.), 2-Fluoropyridine-3-boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the limiting chloro-pyrimidine. Sodium carbonate is a standard, effective base for this transformation.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yield reactions.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Causality: A mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness: Reaction monitoring is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Expertise & Experience: The aqueous work-up removes the inorganic salts (base, boronic acid byproducts) and the water-soluble solvent components.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Trustworthiness: Chromatography is the standard and most effective method for separating the desired product from any unreacted starting materials, homocoupled byproducts, and residual catalyst.[12]
-
Predicted Analytical and Spectroscopic Data
Characterization of the final product would rely on a combination of spectroscopic methods. The following table outlines the expected data.[13][14][15][16]
| Technique | Predicted Observations |
| ¹H NMR | - Pyrimidine H-2/H-5: Two singlets or doublets (depending on coupling) between δ 8.0-9.0 ppm. - Pyridine H-4'/H-5'/H-6': Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic doublet/triplet splitting patterns. - N-CH₃: A singlet or doublet (if coupled to N-H) around δ 3.0-3.3 ppm. - N-H: A broad singlet, chemical shift variable. |
| ¹³C NMR | - Approximately 10 distinct signals for the 10 carbon atoms in the molecule, with chemical shifts consistent with sp² carbons of electron-deficient aromatic rings and one sp³ N-methyl carbon. |
| ¹⁹F NMR | - A single resonance, likely a singlet or a doublet depending on coupling to adjacent protons, characteristic of a fluorine atom on an aromatic ring. |
| HRMS (ESI+) | - [M+H]⁺: Calculated: 205.0884; Expected: A peak observed at m/z ≈ 205.0884, confirming the elemental composition. |
Hypothesized Biological Activity and Therapeutic Potential
The 6-aryl-N-alkylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, particularly in the field of oncology. Many compounds containing this core act as inhibitors of protein kinases. The N-methyl-4-aminopyrimidine portion often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.
Structurally related molecules, such as various aminopyrimidines and aminopyridines, have been investigated as inhibitors for a range of targets, including:
-
Inducible Nitric Oxide Synthase (iNOS): Analogs have been developed as potential PET tracers for imaging iNOS activation.[17]
-
Receptor Tyrosine Kinases: Pyridinyl-pyrimidine derivatives have shown activity as inhibitors of receptor tyrosine kinases and have been evaluated for anticancer properties.[18]
-
Cholinesterases: Pyrimidine and pyridine derivatives have been designed as multitarget inhibitors for potential use in neurodegenerative diseases.[12]
Caption: Hypothesized Kinase Inhibition Mechanism.
Given this context, it is highly plausible that 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine would be investigated as a protein kinase inhibitor . The 2-fluoropyridin-3-yl group would occupy the solvent-exposed region of the ATP binding pocket, where the fluorine could either engage in specific interactions or serve to modulate the molecule's overall properties to improve cell permeability and metabolic stability.
Conclusion and Future Directions
While 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine appears to be a novel chemical entity, its structure is based on well-validated pharmacophores. This guide provides a robust and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed Suzuki-Miyaura coupling represents a reliable and scalable route to access this molecule.
Future research should focus on the execution of the proposed synthesis, followed by thorough spectroscopic confirmation of the structure. Subsequently, screening against a panel of protein kinases would be a logical first step to elucidate its biological activity. The insights gained from this initial screening could then guide further structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a new therapeutic candidate.
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